molecular formula C28H29ClN2O3 B11620665 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)quinazolin-4(3H)-one

3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)quinazolin-4(3H)-one

Cat. No.: B11620665
M. Wt: 477.0 g/mol
InChI Key: DFXTTWUPWMTEDG-UHFFFAOYSA-N
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Description

3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both phenyl and quinazolinone moieties in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

  • Step 1: Synthesis of 4-tert-butylphenoxyethanol

      Reaction: 4-tert-butylphenol is reacted with ethylene oxide in the presence of a base such as potassium hydroxide to form 4-tert-butylphenoxyethanol.

      Conditions: The reaction is carried out at elevated temperatures (around 100°C) under an inert atmosphere.

  • Step 2: Formation of 2-(4-tert-butylphenoxy)ethoxyethyl chloride

      Reaction: 4-tert-butylphenoxyethanol is then reacted with thionyl chloride to form 2-(4-tert-butylphenoxy)ethoxyethyl chloride.

      Conditions: The reaction is performed at room temperature under anhydrous conditions.

  • Step 3: Synthesis of 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one

      Reaction: The final step involves the reaction of 2-(4-tert-butylphenoxy)ethoxyethyl chloride with 2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one in the presence of a base such as sodium hydride.

      Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 80°C).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and quinazolinone moieties, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Reduced quinazolinone derivatives with hydrogenated moieties.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-phenyl-3,4-dihydroquinazolin-4-one
  • 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-methylphenyl)-3,4-dihydroquinazolin-4-one
  • 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-fluorophenyl)-3,4-dihydroquinazolin-4-one

Uniqueness

The uniqueness of 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one lies in the presence of both 4-tert-butylphenoxy and 4-chlorophenyl groups, which contribute to its distinct chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced stability, specific enzyme inhibition, and unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C28H29ClN2O3

Molecular Weight

477.0 g/mol

IUPAC Name

3-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]-2-(4-chlorophenyl)quinazolin-4-one

InChI

InChI=1S/C28H29ClN2O3/c1-28(2,3)21-10-14-23(15-11-21)34-19-18-33-17-16-31-26(20-8-12-22(29)13-9-20)30-25-7-5-4-6-24(25)27(31)32/h4-15H,16-19H2,1-3H3

InChI Key

DFXTTWUPWMTEDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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